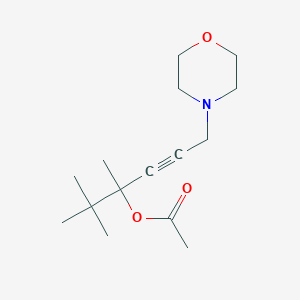
ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate, also known as ECP, is a chemical compound that has been widely studied for its potential applications in scientific research. ECP is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
作用机制
Ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate is believed to work by binding to specific receptors in the brain and other organs, including the dopamine and serotonin receptors. This binding can lead to changes in the release of neurotransmitters and other signaling molecules, which can in turn affect a range of physiological processes.
Biochemical and Physiological Effects:
ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, changes in heart rate and blood pressure, and changes in organ function. These effects can vary depending on the dose of ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate and the specific receptors that are targeted.
实验室实验的优点和局限性
One advantage of using ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate in laboratory experiments is its ability to target specific receptors and produce specific effects. This can be useful in studying the role of these receptors in various physiological processes. However, ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate can also have toxic effects at high doses, and care must be taken to ensure that experiments are conducted safely and ethically.
未来方向
There are a number of potential future directions for research on ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate, including further studies on its potential use as an anti-inflammatory agent and as a treatment for cancer. Other areas of potential research include the effects of ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate on other organ systems, such as the liver and kidneys, and the potential for ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate to interact with other drugs or chemicals. Overall, ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate is a promising compound with a range of potential applications in scientific research.
合成方法
Ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with quinoxaline-5-carbonyl chloride, followed by reaction with ethyl 3-piperidinecarboxylate. Other methods include the reaction of 3-chlorobenzylamine with quinoxaline-5-carboxylic acid, followed by reaction with ethyl 3-(piperidin-3-yl)propanoate.
科学研究应用
Ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience, ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate has been shown to have an effect on the release of neurotransmitters, including dopamine and serotonin. In pharmacology, ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for cancer. In toxicology, ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate has been studied for its potential toxicity and for its effects on various organ systems.
属性
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(quinoxaline-5-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c1-2-31-23(30)24(15-17-6-3-7-18(25)14-17)10-5-13-28(16-24)22(29)19-8-4-9-20-21(19)27-12-11-26-20/h3-4,6-9,11-12,14H,2,5,10,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQICOTKQLYZVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=C3C(=CC=C2)N=CC=N3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-chlorophenyl)-N-methyl-N-(2-pyrazinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6007968.png)
![2-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B6007977.png)
![N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6007981.png)
![4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-methyl-2-phenylpiperazine](/img/structure/B6007989.png)
![2-[(4-methoxyphenyl)diazenyl]-4-methylphenol](/img/structure/B6008000.png)


![1-(3-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6008031.png)
![4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6008039.png)
![4-(4-chlorophenyl)-1-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-4-piperidinol](/img/structure/B6008042.png)
![5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6008056.png)
![2-(2-methoxyethyl)-6-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6008063.png)
![5-methyl-3-(4-methylphenyl)-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6008066.png)
